molecular formula C10H19BrO B13319130 1-(Bromomethyl)-1-ethoxy-3-methylcyclohexane

1-(Bromomethyl)-1-ethoxy-3-methylcyclohexane

Cat. No.: B13319130
M. Wt: 235.16 g/mol
InChI Key: OSRHLDKWMLCZGT-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-ethoxy-3-methylcyclohexane is an organic compound that belongs to the class of cycloalkanes It features a cyclohexane ring substituted with a bromomethyl group, an ethoxy group, and a methyl group

Preparation Methods

The synthesis of 1-(Bromomethyl)-1-ethoxy-3-methylcyclohexane can be achieved through several routes. One common method involves the bromination of 1-ethoxy-3-methylcyclohexane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an inert solvent like carbon tetrachloride under reflux conditions .

Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often employ similar bromination reactions but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

1-(Bromomethyl)-1-ethoxy-3-methylcyclohexane undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 1-(Hydroxymethyl)-1-ethoxy-3-methylcyclohexane.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.

Common reagents used in these reactions include sodium hydroxide for substitution, potassium tert-butoxide for elimination, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Bromomethyl)-1-ethoxy-3-methylcyclohexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-ethoxy-3-methylcyclohexane involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with biomolecules, potentially altering their function. The ethoxy group may also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

1-(Bromomethyl)-1-ethoxy-3-methylcyclohexane can be compared with other similar compounds such as:

The presence of both the bromomethyl and ethoxy groups in this compound makes it unique and valuable for specific synthetic and research applications.

Properties

Molecular Formula

C10H19BrO

Molecular Weight

235.16 g/mol

IUPAC Name

1-(bromomethyl)-1-ethoxy-3-methylcyclohexane

InChI

InChI=1S/C10H19BrO/c1-3-12-10(8-11)6-4-5-9(2)7-10/h9H,3-8H2,1-2H3

InChI Key

OSRHLDKWMLCZGT-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CCCC(C1)C)CBr

Origin of Product

United States

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